Methyl2-(aminomethyl)-4,4-dimethylpentanoatehydrochloride
Description
Methyl2-(aminomethyl)-4,4-dimethylpentanoatehydrochloride is a hydrochlorinated amine derivative characterized by a branched pentanoate ester backbone. Its molecular structure includes a methyl ester group at position 1, an aminomethyl substituent at position 2, and two methyl groups at position 4, forming a sterically hindered, lipophilic framework. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical or synthetic applications. The compound’s stability and reactivity are influenced by the ester moiety and the protonated amine group, which may facilitate targeted delivery or metabolic activation .
Properties
IUPAC Name |
methyl 2-(aminomethyl)-4,4-dimethylpentanoate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2.ClH/c1-9(2,3)5-7(6-10)8(11)12-4;/h7H,5-6,10H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYJXREGTOJIDTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(CN)C(=O)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl2-(aminomethyl)-4,4-dimethylpentanoatehydrochloride typically involves the esterification of 4,4-dimethylpentanoic acid followed by the introduction of an aminomethyl group. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification processes using automated reactors. The use of continuous flow systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the ester group into an alcohol.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Conditions often involve the use of bases or acids to facilitate the substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols.
Scientific Research Applications
Methyl2-(aminomethyl)-4,4-dimethylpentanoatehydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl2-(aminomethyl)-4,4-dimethylpentanoatehydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with enzymes or receptors, influencing their activity. The ester group may undergo hydrolysis, releasing active metabolites that further interact with biological pathways.
Comparison with Similar Compounds
Key Observations :
- Charge and Solubility: The dihydrochloride salt in (2S)-2,5-Diaminopentanamide enhances aqueous solubility compared to the target’s single hydrochloride.
- Aromatic vs. Aliphatic: The pteridin ring in (2,4-Diaminopteridin-6-yl)methanol Hydrochloride introduces aromaticity and planar rigidity, absent in the aliphatic target compound.
Biological Activity
Methyl 2-(aminomethyl)-4,4-dimethylpentanoate hydrochloride is a compound of significant interest in pharmacological research due to its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
Methyl 2-(aminomethyl)-4,4-dimethylpentanoate hydrochloride is derived from the amino acid 2-amino-4,4-dimethylpentanoic acid. Its molecular formula is C9H18ClN and it features a tertiary amine structure that may influence its biological interactions.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
- Anticancer Activity : Preliminary studies indicate that derivatives of this compound exhibit anti-proliferative effects against various cancer cell lines, including breast cancer (MCF-7) and hepatocellular carcinoma (HepG-2). The IC50 values for these activities range significantly, suggesting variable potency among different derivatives.
- Enzyme Inhibition : The compound has been explored for its ability to inhibit specific enzymes, particularly those involved in cancer cell proliferation. For instance, compounds related to methyl 2-(aminomethyl)-4,4-dimethylpentanoate were shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation.
- Neuroprotective Effects : Research into related compounds suggests potential neuroprotective properties through modulation of the NRF2 pathway, which is implicated in oxidative stress response and neurodegenerative diseases.
The mechanisms by which methyl 2-(aminomethyl)-4,4-dimethylpentanoate hydrochloride exerts its biological effects include:
- Cell Cycle Arrest : Studies have shown that treatment with this compound can lead to significant alterations in cell cycle progression. For example, in HCT116 cells, a notable increase in the G0-G1 phase was observed, indicating an arrest in the cell cycle that may contribute to its anticancer effects.
- Induction of Apoptosis : Flow cytometry analyses have demonstrated that this compound can induce apoptosis in cancer cells. The percentage of early and late apoptotic cells significantly increased upon treatment compared to control groups.
Case Studies and Research Findings
Several studies have investigated the biological activity of methyl 2-(aminomethyl)-4,4-dimethylpentanoate hydrochloride and its derivatives:
- Anti-Proliferative Activity :
- Enzymatic Inhibition :
- Neuroprotective Potential :
Table 1: Anti-Proliferative Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (nM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 | 45 | CDK2 Inhibition |
| Compound B | HCT116 | 6 | Cell Cycle Arrest |
| Compound C | HepG-2 | 48 | Apoptosis Induction |
Table 2: Apoptosis Induction Analysis
| Treatment | Early Apoptosis (%) | Late Apoptosis (%) | Total Apoptosis (%) |
|---|---|---|---|
| Control | 1.85 | 0.34 | 1.23 |
| Compound Treatment | 41.55 | 21.51 | 12.95 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
